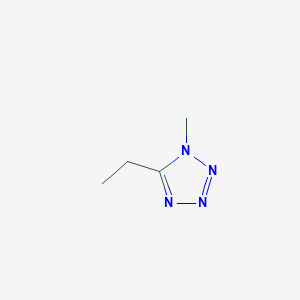
1,3,4-Trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene
Vue d'ensemble
Description
1,3,4-Trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene (TCDMMSB) is a chlorinated organic compound that has been used in a variety of scientific research applications. This compound has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Applications De Recherche Scientifique
Corrosion Inhibition
Study of the Mechanism and Inhibiting Efficiency of Triazole Derivatives on Mild Steel Corrosion - This research discusses the efficiency of triazole derivatives in inhibiting corrosion of mild steel in acidic media. It highlights the activation energies, adsorption mechanisms, and the adherence to Langmuir's adsorption isotherm, suggesting potential applications in protecting metals from corrosion (Lagrenée et al., 2002).
Organic Synthesis and Catalysis
1,3,5-Tris(hydrogensulfato) Benzene A Catalyst for Synthesis of Pyrazol Derivatives
- This study presents 1,3,5-Tris(hydrogensulfato) benzene as a catalyst for synthesizing bis(pyrazol-5-ols), demonstrating its efficiency and the eco-friendly nature of the synthesis process (Karimi-Jaberi et al., 2012).
Environmental Chemistry
Determination of Herbicides in Water - This research outlines a method for the simultaneous determination of sulfonyl- and phenylurea herbicides in water, utilizing solid-phase extraction and liquid chromatography. It emphasizes the methodology's sensitivity and selectivity, which could be relevant for monitoring water quality (Carabias-Martínez et al., 2004).
Antimicrobial Applications
Experimental and Computational Approaches of a Novel Methyl Derivative A Potential Antimicrobial Agent
- This study synthesized and characterized a novel compound, demonstrating its antimicrobial activity and potential as a penicillin-binding protein inhibitor. The comprehensive analysis includes structural, spectroscopic, and computational approaches (Murugavel et al., 2016).
Adsorption Studies
Understanding the Adsorption of Triazole Derivatives on Mild Steel - This research investigates the inhibition of mild steel corrosion in hydrochloric acid by triazole derivatives, focusing on adsorption isotherms, thermodynamic data, and molecular modeling to understand the inhibitory behavior (Bentiss et al., 2007).
Propriétés
IUPAC Name |
1,3,4-trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl5O2S/c1-21(19,20)10-5-9(16)11(13(18)12(10)17)6-2-3-7(14)8(15)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGOOAPZUNZEHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1Cl)Cl)C2=CC(=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164435 | |
| Record name | 1,3,4-Trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4-Trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene | |
CAS RN |
149949-89-3 | |
| Record name | 1,3,4-Trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149949893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Trichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,7-Dichloro-2-oxabicyclo[4.1.0]heptane](/img/structure/B1616573.png)





![Ethyl 2-{2-hydroxy-5-[(phenylsulfonyl)amino]phenyl}-3-oxobutanoate](/img/structure/B1616582.png)

![Pyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B1616587.png)




